2-(3-amino-1H-pyrazol-1-yl)benzonitrile
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Overview
Description
2-(3-amino-1H-pyrazol-1-yl)benzonitrile is a heterocyclic compound that features a pyrazole ring attached to a benzonitrile moiety. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of both an amino group and a nitrile group in its structure makes it a versatile intermediate for various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-amino-1H-pyrazol-1-yl)benzonitrile typically involves the formation of the pyrazole ring followed by its attachment to the benzonitrile moiety. One common method involves the cyclization of hydrazine derivatives with α,β-unsaturated nitriles under acidic or basic conditions . The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as acetic acid or sodium acetate .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial for maximizing production efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(3-amino-1H-pyrazol-1-yl)benzonitrile can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Primary amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
2-(3-amino-1H-pyrazol-1-yl)benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for targeting specific enzymes and receptors.
Industry: Utilized in the development of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 2-(3-amino-1H-pyrazol-1-yl)benzonitrile involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity . The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with target proteins, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-(3-amino-1H-pyrazol-1-yl)methylbenzonitrile: Similar structure but with a methyl group attached to the benzonitrile moiety.
3-(3-amino-1H-pyrazol-5-yl)benzonitrile: Similar structure but with the amino group at a different position on the pyrazole ring.
Uniqueness
2-(3-amino-1H-pyrazol-1-yl)benzonitrile is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and biological activity
Properties
Molecular Formula |
C10H8N4 |
---|---|
Molecular Weight |
184.20 g/mol |
IUPAC Name |
2-(3-aminopyrazol-1-yl)benzonitrile |
InChI |
InChI=1S/C10H8N4/c11-7-8-3-1-2-4-9(8)14-6-5-10(12)13-14/h1-6H,(H2,12,13) |
InChI Key |
PYKDIBUDLWQDKM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)N2C=CC(=N2)N |
Origin of Product |
United States |
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